molecular formula C13H19NO B1294912 p-(Cyclopentyloxy)-alpha-methylbenzylamine CAS No. 100617-43-4

p-(Cyclopentyloxy)-alpha-methylbenzylamine

Cat. No.: B1294912
CAS No.: 100617-43-4
M. Wt: 205.3 g/mol
InChI Key: KNECCLNJJLLHAO-UHFFFAOYSA-N
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Description

P-(Cyclopentyloxy)-alpha-methylbenzylamine (PCAMBA) is an organic compound that has been used in a variety of scientific experiments and research applications. It is a compound that has a wide range of potential uses in the laboratory and is used in a variety of biochemical and physiological experiments. PCAMBA is a relatively new compound and has been gaining traction in the scientific community for its potential applications and advantages.

Mechanism of Action

P-(Cyclopentyloxy)-alpha-methylbenzylamine is an organic compound that is known to interact with enzymes in the body. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as those involved in the synthesis of proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other organic molecules. Additionally, this compound has been shown to have an effect on the absorption of drugs in the body, as well as on the distribution of drugs in the body. Furthermore, this compound has been shown to have an effect on the metabolism of drugs in the body, as well as on the excretion of drugs from the body.

Advantages and Limitations for Lab Experiments

The use of p-(Cyclopentyloxy)-alpha-methylbenzylamine in laboratory experiments has a variety of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it is a relatively stable compound and is not easily degraded by environmental factors. However, this compound does have some limitations. For example, it is not as effective as some other compounds in inhibiting the activity of enzymes involved in drug metabolism. Additionally, this compound is not as effective as some other compounds in inhibiting the absorption of drugs in the body.

Future Directions

There are a variety of potential future directions for the use of p-(Cyclopentyloxy)-alpha-methylbenzylamine in scientific experiments and research applications. One potential direction is the use of this compound in the development of new drugs and in the study of drug-drug interactions. Additionally, this compound could be used in the study of the effects of drugs on the body, as well as in the study of enzyme kinetics. Furthermore, this compound could be used in the synthesis of other compounds, such as peptides and other organic molecules. Finally, this compound could be used in the development of new methods for synthesizing compounds, such as the three-step synthesis method described above.

Synthesis Methods

P-(Cyclopentyloxy)-alpha-methylbenzylamine can be synthesized in a variety of ways, including a three-step synthesis method. The first step involves the reaction of cyclopentyl bromide with 4-chlorobenzyl bromide in the presence of potassium carbonate. The second step involves the reaction of the product of the first step with sodium hydroxide in the presence of methanol. The third step involves the reaction of the product of the second step with sodium ethoxide in the presence of ethanol. This three-step synthesis method is one of the most efficient methods for synthesizing this compound.

Scientific Research Applications

P-(Cyclopentyloxy)-alpha-methylbenzylamine has a variety of applications in scientific research. It has been used in biochemical and physiological experiments, such as the study of enzyme kinetics, the study of drug metabolism, and the study of the effects of drugs on the body. This compound is also used in the synthesis of other compounds, such as peptides and other organic molecules. Additionally, this compound has been used in the development of new drugs and in the study of drug-drug interactions.

Properties

IUPAC Name

1-(4-cyclopentyloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNECCLNJJLLHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905629
Record name 1-[4-(Cyclopentyloxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100617-43-4
Record name Benzylamine, p-(cyclopentyloxy)-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100617434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Cyclopentyloxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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